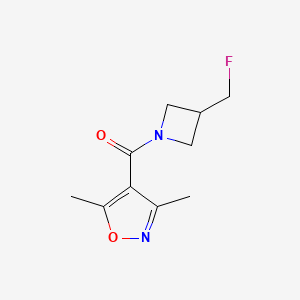

(3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-6-9(7(2)15-12-6)10(14)13-4-8(3-11)5-13/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJNRSJXELROKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withBromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones, thereby influencing gene transcription, cell cycle regulation, and apoptosis.

Mode of Action

Based on the known interactions of similar compounds with brd4, it can be inferred that this compound may interact with the bromodomains of brd4, influencing its ability to bind acetylated histones and non-histones. This interaction could potentially lead to changes in gene transcription, cell cycle regulation, and apoptosis.

Biochemical Analysis

Biochemical Properties

(3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with bromodomain-containing protein 4 (BRD4), which is involved in gene regulation and cancer progression. The compound exhibits inhibitory activity against BRD4, thereby influencing gene expression and cellular proliferation. Additionally, (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone interacts with other biomolecules such as PARP1, an enzyme involved in DNA repair, further highlighting its potential in therapeutic applications.

Cellular Effects

The effects of (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cancer cell proliferation and apoptosis. The compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. In cellular metabolism, (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone impacts metabolic flux and metabolite levels, thereby altering cellular energy balance and biosynthetic pathways.

Molecular Mechanism

At the molecular level, (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It binds to the bromodomains of BRD4, inhibiting its activity and preventing the recruitment of transcriptional machinery to acetylated histones. This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. Additionally, the compound inhibits PARP1, reducing its activity in DNA repair processes and enhancing the cytotoxic effects of DNA-damaging agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of BRD4 and PARP1, resulting in long-term changes in gene expression and cellular behavior.

Dosage Effects in Animal Models

The effects of (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting BRD4 and PARP1, leading to reduced tumor growth and enhanced sensitivity to chemotherapy. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window for its use in clinical settings.

Metabolic Pathways

(3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformations. These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential for adverse effects.

Transport and Distribution

Within cells and tissues, (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in target tissues, influencing its therapeutic and toxic effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, where it exerts its effects on gene expression and DNA repair. Post-translational modifications and targeting signals contribute to its precise localization, ensuring its interaction with target biomolecules.

Biological Activity

(3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an isoxazole ring , a fluoromethyl-substituted azetidine , and a ketone functional group . This unique structure contributes to its stability and reactivity, which may enhance its interaction with biological targets.

Interaction with Epigenetic Regulators

Recent studies indicate that this compound acts as an inhibitor of bromodomain-containing protein 4 (BRD4) , a key player in regulating gene expression and chromatin remodeling. The binding affinity of the compound to BRD4 has been assessed using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Key Findings:

- BRD4 Inhibition : The compound disrupts the interaction between BRD4 and acetylated histones, leading to alterations in gene expression profiles associated with various diseases, particularly cancer .

- Gene Expression Changes : RNA sequencing (RNA-seq) and chromatin immunoprecipitation sequencing (ChIP-seq) have revealed significant changes in gene expression patterns upon treatment with this compound, suggesting its potential role in targeting cancer-related pathways .

Anticancer Activity

Compounds similar to (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone have shown promising anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines. One study reported an IC50 value of 2.1 μM against U266 cancer cells, with the compound inducing cell cycle arrest and apoptosis .

Antimicrobial Properties

The presence of the isoxazole and sulfonamide moieties suggests potential antibacterial and antifungal activities . Similar compounds have demonstrated effectiveness against a range of microbial pathogens, highlighting the need for further investigation into this compound's antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-(phenylethynyl)pyridine | Pyridine ring, ethynyl group | mGluR5 antagonist |

| Sulfamethoxazole | Sulfonamide group | Antibacterial |

| 4-Fluoroaniline | Fluoro-substituted aniline | Precursor for drug synthesis |

This table illustrates how variations in structural features can influence biological activity, emphasizing the unique pharmacological properties of the compound .

Case Studies and Research Findings

In-depth research has been conducted to explore the therapeutic potential of compounds similar to (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone:

- Study on BRD4 Inhibition : A recent study highlighted that certain derivatives exhibited superior BRD4 inhibitory activity compared to lead compounds, suggesting their potential as effective therapeutic agents against hematologic cancers .

- Anticancer Efficacy : Another investigation focused on the antiproliferative effects of a related compound on multiple myeloma cells, demonstrating significant promise for further development in cancer therapy .

Future Directions

Given the preliminary findings regarding the biological activity of (3,5-Dimethylisoxazol-4-yl)(3-(fluoromethyl)azetidin-1-yl)methanone, future research should focus on:

- Detailed Mechanistic Studies : Elucidating the specific pathways affected by this compound will provide insights into its therapeutic applications.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in human subjects will be crucial for advancing this compound toward clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally and functionally related analogs. The analysis focuses on core scaffolds, substituent effects, and hypothetical pharmacological implications.

Table 1: Structural and Functional Comparison

Key Findings

Structural Flexibility vs. Rigidity :

- The target compound’s azetidine ring (four-membered) introduces strain but enhances conformational rigidity compared to five-membered pyrrolidine analogs (e.g., in ). This rigidity may improve binding selectivity in enzyme pockets.

- Triazole-oxadiazole derivatives (e.g., ) exhibit high planarity and rigidity, which may limit membrane permeability despite strong target affinity.

In contrast, sulfur-containing analogs like I-6373 may exhibit faster metabolic clearance due to thioether oxidation.

Linker and Functional Group Impact: Methanone linkers (target compound and ) provide stability against hydrolysis compared to ester-linked analogs (e.g., I-6373 ). The pyridazine substituent in introduces hydrogen-bonding capacity but reduces solubility, whereas the target compound’s fluoromethyl group balances hydrophobicity and polarity.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a 3,5-dimethylisoxazole-4-carbonyl chloride with a fluoromethylazetidine precursor, analogous to methods for triazole derivatives (e.g., ).

- Halogenated ketone intermediates (as in ) could be adapted for introducing fluoromethyl groups via nucleophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.